molecular formula C20H22N8O2 B2772907 3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide CAS No. 2199980-15-7

3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide

カタログ番号: B2772907
CAS番号: 2199980-15-7
分子量: 406.45
InChIキー: JWXZALOQGDAQQJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide is a useful research compound. Its molecular formula is C20H22N8O2 and its molecular weight is 406.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide is a complex organic compound with potential therapeutic applications, particularly in oncology and inflammation. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C20_{20}H22_{22}N8_8O2_2
  • Molecular Weight : 406.4 g/mol
  • CAS Number : 2199980-15-7

Research indicates that compounds similar to this compound exhibit significant biological activities primarily through the inhibition of specific enzymes and receptors involved in disease pathways.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

One of the most notable mechanisms involves the inhibition of PARP enzymes. PARP plays a critical role in DNA repair processes. Inhibitors of PARP have garnered attention for their potential in treating cancers associated with BRCA mutations by preventing cancer cells from repairing DNA damage. Studies have shown that compounds with similar structures can effectively inhibit PARP activity with low IC50_{50} values (nM range), leading to increased cytotoxicity in cancer cells1.

Kinase Inhibition

Additionally, this compound may interact with various kinases involved in signaling pathways that regulate cell proliferation and survival. The structural features suggest potential activity against receptor tyrosine kinases (RTKs), which are often dysregulated in cancer23.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Mechanism
AnticancerInhibition of PARP and various kinases leading to apoptosis in tumor cells
Anti-inflammatoryModulation of inflammatory pathways through enzyme inhibition
AntimicrobialPotential activity against bacterial infections via enzyme inhibition

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • PARP Inhibitors : A study highlighted the development of novel PARP inhibitors that showed significant potency against BRCA-mutant cancer cell lines. These inhibitors demonstrated low nanomolar IC50_{50} values and were effective in preclinical models1.
  • Kinase Activity : Research indicated that similar compounds could act as multikinase inhibitors affecting various signaling pathways critical for cancer progression. The selectivity towards certain kinases was noted to reduce off-target effects commonly associated with traditional chemotherapeutics23.

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anticancer properties. For instance, a related compound was tested against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results showed significant cytotoxicity with IC50 values ranging from 1.06 to 2.73 μM, indicating potential for further development as an anticancer agent .

Kinase Inhibition

The compound shows potential as an inhibitor of c-Met kinase, a target implicated in various cancers. In vitro studies have demonstrated that certain derivatives possess inhibitory activity comparable to established inhibitors like Foretinib, making them candidates for further investigation in targeted cancer therapies .

Neurological Applications

There is emerging interest in the neuroprotective effects of triazolo derivatives. Research suggests that modifications to the indazole structure can enhance neuroprotective properties, potentially offering new avenues for treating neurodegenerative diseases .

Case Study 1: Synthesis and Evaluation of Triazolo Derivatives

A study synthesized several triazolo-pyridazine derivatives, including those similar to 3-methoxy-N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-indazole-6-carboxamide. These compounds were evaluated for their anticancer activity against various cell lines. The most promising compound demonstrated significant inhibition of cell growth and was further analyzed for its mechanism of action .

Case Study 2: Structure-Activity Relationship Studies

In another research effort, structure-activity relationship (SAR) studies were conducted on indazole derivatives. The findings revealed that specific substitutions on the indazole ring significantly impacted the compounds' biological activity, particularly their ability to inhibit key enzymes involved in tumor progression .

特性

IUPAC Name

3-methoxy-N,2-dimethyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]indazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N8O2/c1-12-21-22-17-7-8-18(24-28(12)17)27-10-14(11-27)25(2)19(29)13-5-6-15-16(9-13)23-26(3)20(15)30-4/h5-9,14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXZALOQGDAQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)C4=CC5=NN(C(=C5C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。